4-Bromo-2-iodo-6-nitroanisole (CAS: 1935459-09-8): A Strategic Trifunctional Scaffold in Advanced Organic Synthesis and Drug Discovery
4-Bromo-2-iodo-6-nitroanisole (CAS: 1935459-09-8): A Strategic Trifunctional Scaffold in Advanced Organic Synthesis and Drug Discovery
Executive Summary
In the realm of modern drug discovery and complex natural product synthesis, the demand for highly functionalized, orthogonally reactive building blocks is paramount. 4-Bromo-2-iodo-6-nitroanisole (CAS: 1935459-09-8) emerges as a premier trifunctional scaffold[1]. By integrating three distinct reactive handles—an iodo group, a bromo group, and a nitro group—around a central anisole core, this molecule allows synthetic chemists to perform sequential, site-selective transformations without the need for cumbersome protection-deprotection steps. This whitepaper provides an in-depth mechanistic analysis of its reactivity, field-proven synthetic protocols, and downstream applications for researchers and drug development professionals.
Chemical Profile & Structural Significance
The structural architecture of 4-bromo-2-iodo-6-nitroanisole is not a random assortment of functional groups; it is a deliberately designed system for divergent synthesis. The central methoxy group serves as an electron-donating anchor, while the halogens and nitro group provide programmable sites for cross-coupling and heterocycle formation[2].
Quantitative Data Summary
| Property | Value | Structural Role |
| CAS Registry Number | 1935459-09-8 | Unique chemical identifier[1] |
| Chemical Formula | C₇H₅BrINO₃ | Defines the trifunctional nature |
| Molecular Weight | 357.93 g/mol | Critical for LC-MS monitoring |
| Purity (Commercial) | ≥ 95% | Standard for reproducible catalysis[3] |
| Appearance | Solid (Yellow/Orange) | Visual indicator of nitroaromatic purity |
Mechanistic Insights: Reactivity & Regioselectivity
The true value of 4-bromo-2-iodo-6-nitroanisole lies in its orthogonal reactivity . As a Senior Application Scientist, I emphasize that understanding the bond dissociation energies and electronic effects is critical for designing successful catalytic cycles[4].
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The Iodo Handle (Position 2 - Primary Reaction Site): The C–I bond is the weakest among the carbon-halogen bonds in this molecule (approx. 238 kJ/mol). In palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Sonogashira), oxidative addition occurs exclusively at the C–I bond at room temperature or mild heating. This allows for the site-selective installation of the first aryl or alkynyl group[5].
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The Bromo Handle (Position 4 - Secondary Reaction Site): The C–Br bond is significantly stronger (approx. 285 kJ/mol). It remains completely intact during the initial C–I functionalization. Once the iodine site is reacted, the bromine can be activated under harsher conditions (elevated temperatures, stronger bases, or specific ligands like XPhos) for a second, distinct cross-coupling event[6].
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The Nitro Group (Position 6 - Pro-Nucleophile): The nitro group is highly electron-withdrawing, which stabilizes the intermediate during nucleophilic aromatic substitutions if needed. More importantly, it serves as a masked amine. Upon reduction (e.g., via Pd/C with H₂ or Fe/HCl), it yields an aniline derivative, setting the stage for intramolecular cyclizations to form indoles, benzimidazoles, or quinoxalines.
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The Methoxy Group (Position 1 - Directing & Cleavable): The methoxy group directs the initial electrophilic aromatic substitutions during the scaffold's synthesis. Post-functionalization, it can be cleaved using Lewis acids (like BBr₃) to reveal a phenol, providing an additional handle for etherification or triflation.
Synthetic Methodologies: Preparation Protocols
The synthesis of 4-bromo-2-iodo-6-nitroanisole relies on the strict regiocontrol dictated by the methoxy group.
Synthetic workflow from 4-bromoanisole to 4-bromo-2-iodo-6-nitroanisole.
Protocol A: Nitration of 4-Bromoanisole
Causality: The methoxy group is a strong π -donor, directing electrophiles to the ortho and para positions. With the para position blocked by bromine, nitration occurs exclusively at the ortho position.
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Setup: Dissolve 4-bromoanisole (1.0 equiv) in glacial acetic acid and cool to 0 °C.
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Addition: Slowly add a pre-cooled mixture of concentrated nitric acid (HNO₃, 1.1 equiv) and sulfuric acid (H₂SO₄, catalytic). Maintain the temperature below 5 °C to prevent over-nitration.
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Validation: Monitor via TLC (Hexanes:EtOAc 9:1). The reaction is complete when the starting material spot disappears.
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Workup: Pour the mixture over crushed ice. Filter the resulting yellow precipitate, wash with cold water, and dry under vacuum to yield 4-bromo-2-nitroanisole[7].
Protocol B: Electrophilic Iodination
Causality: The intermediate (4-bromo-2-nitroanisole) is severely deactivated by the electron-withdrawing nitro and bromo groups. Standard I₂/base conditions will fail. We must use highly electrophilic conditions (N-iodosuccinimide in trifluoroacetic acid) to generate a highly reactive iodonium ( I+ ) species.
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Setup: Dissolve 4-bromo-2-nitroanisole (1.0 equiv) in trifluoroacetic acid (TFA).
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Reaction: Add N-iodosuccinimide (NIS, 1.2 equiv) in portions at room temperature. Stir for 12-24 hours.
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Validation: Monitor via LC-MS. The protocol is self-validating when the mass peak shifts from the starting material to the M+126 peak of the iodinated product.
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Quenching (Critical Step): Pour the reaction into ice water and add saturated aqueous sodium thiosulfate ( Na2S2O3 ). Self-validation: The immediate dissipation of the dark red/brown iodine color to a pale yellow solution confirms the successful neutralization of excess electrophilic iodine.
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Isolation: Extract with dichloromethane, wash with brine, dry over anhydrous Na2SO4 , and concentrate. Purify via flash chromatography to yield pure 4-bromo-2-iodo-6-nitroanisole.
Downstream Applications in Drug Discovery
In drug development, minimizing synthetic steps while maximizing structural diversity is crucial. This scaffold allows for divergent synthesis of complex pharmacophores.
Divergent synthetic pathways exploiting the orthogonal reactivity of the scaffold.
Application Workflow: Iterative Cross-Coupling
By exploiting the differential reactivity of the C–I and C–Br bonds, chemists can build unsymmetrical biaryls or highly substituted heterocycles[4].
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Site-Selective Suzuki Coupling (C–I Activation): React the scaffold with Arylboronic Acid A (1.0 equiv), Pd(PPh3)4 (5 mol%), and Na2CO3 in Toluene/Water at 60 °C. The iodine is selectively replaced by Aryl A, leaving the bromine untouched.
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Secondary Suzuki Coupling (C–Br Activation): Isolate the intermediate, then react with Arylboronic Acid B (1.5 equiv), Pd2(dba)3 (5 mol%), SPhos ligand, and K3PO4 at 100 °C to replace the bromine.
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Heterocycle Formation: Reduce the nitro group using Iron powder and NH4Cl in Ethanol/Water. The resulting aniline can immediately undergo condensation with adjacent functional groups to form privileged medicinal scaffolds like indoles or benzoxazines.
Conclusion
4-Bromo-2-iodo-6-nitroanisole (CAS: 1935459-09-8) is far more than a simple aromatic building block; it is a meticulously functionalized chemical chassis. By understanding the thermodynamic and electronic principles governing its orthogonal reactivity, researchers can leverage this molecule to rapidly assemble complex, multi-substituted arenes and heterocycles, thereby accelerating the pace of modern drug discovery.
References
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Chemsigma Product Data : 4-Bromo-2-iodo-6-nitroanisole [1935459-09-8], Chemsigma. Available at: [Link]
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Chemikart Applications Data : Reaction Design & Optimization - 4-Bromo-2-iodo-6-nitroanisole, Chemikart. Available at:[Link]
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ACS Catalysis : Synthesis of Multisubstituted Arenes via PyrDipSi-Directed Unsymmetrical Iterative C–H Functionalizations, ACS Publications. Available at: [Link]
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RSC Publishing : The dioxasilepanyl group as a versatile organometallic unit: studies on stability, reactivity, and utility, Royal Society of Chemistry. Available at: [Link]
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